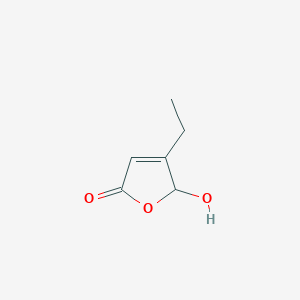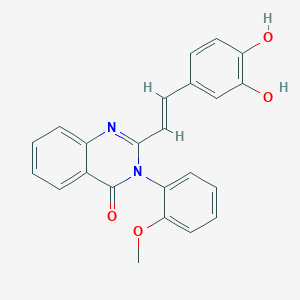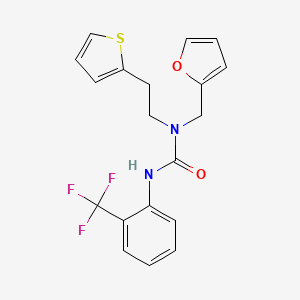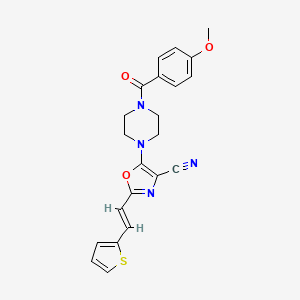![molecular formula C8H12O B2679945 Spiro[3.3]heptane-2-carbaldehyde CAS No. 1934935-83-7](/img/structure/B2679945.png)
Spiro[3.3]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.3]heptane-2-carbaldehyde is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene rings in various chemical and biological contexts
Preparation Methods
The synthesis of spiro[3One common synthetic route includes the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as lutidine in 1,2-dichloroethane under reflux conditions . The resulting intermediate is then subjected to aqueous sodium bicarbonate treatment and purified via vacuum distillation or column chromatography.
Industrial production methods for spiro[3
Chemical Reactions Analysis
Spiro[3.3]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are introduced or modified. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions include spiro[3.3]heptane-2-carboxylic acid, spiro[3.3]heptane-2-methanol, and various substituted derivatives .
Scientific Research Applications
Spiro[3.3]heptane-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of spiro[3.3]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, the spirocyclic core can mimic the properties of benzene rings, allowing it to interact with molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects . The non-coplanar exit vectors of the spirocyclic core provide unique binding properties that can enhance the potency and selectivity of bioactive molecules .
Comparison with Similar Compounds
Spiro[3.3]heptane-2-carbaldehyde can be compared with other spirocyclic compounds and benzene bioisosteres, such as:
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with coplanar exit vectors.
Cubane: A highly strained, cubic-shaped bioisostere with unique physicochemical properties.
Bicyclo[2.2.2]octane: A bioisostere with a larger ring system and coplanar exit vectors.
2-Oxabicyclo[2.2.2]octane: A bioisostere with an oxygen atom in the ring system, providing different electronic properties.
This compound stands out due to its non-coplanar exit vectors, which offer distinct advantages in terms of binding properties and bioactivity .
Properties
IUPAC Name |
spiro[3.3]heptane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-7-4-8(5-7)2-1-3-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAKAHTISGRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2679863.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)
![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)
![N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide](/img/structure/B2679868.png)

![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)




![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
![N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)
